molecular formula C9H11ClN2O2S B15303541 2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one

2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one

Cat. No.: B15303541
M. Wt: 246.71 g/mol
InChI Key: YEODZRKKHAAVKH-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one (CAS 373602-89-2) is a specialized chemical reagent with a molecular weight of 246.71 and the molecular formula C 9 H 11 ClN 2 O 2 S . This compound features a morpholine-substituted thiazole core, a privileged structure in medicinal chemistry, making it a valuable building block for the synthesis of more complex molecules. Its reactive α-chloroketone group allows for further functionalization, enabling researchers to develop novel compounds for various applications. While specific biological data for this exact molecule is limited, its structural features are consistent with those used in antimicrobial and pharmaceutical research. Isothiazolinone derivatives, for instance, are well-known for their application as biocides used to control microbial growth in water-containing solutions . Researchers may employ this reagent in the exploration of new agrochemicals, pharmaceuticals, or as a key intermediate in organic synthesis projects. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, as with all chemicals of an experimental nature.

Properties

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

2-chloro-1-(2-morpholin-4-yl-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C9H11ClN2O2S/c10-5-7(13)8-6-11-9(15-8)12-1-3-14-4-2-12/h6H,1-5H2

InChI Key

YEODZRKKHAAVKH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(S2)C(=O)CCl

Origin of Product

United States

Preparation Methods

Intermediate Formation via Alkyl Magnesium Halide

The Grignard reaction is a cornerstone for synthesizing thiazole derivatives. A patent by EPO (EP3974417NWA1) outlines a method for preparing 2-chloro-1-(2-chlorothiazol-5-yl)ethanone, which can be adapted for the target compound. The process involves:

  • Reacting 2-chlorothiazole with isopropylmagnesium chloride in dimethoxyethane (DME) at 0°C to form a magnesium-thiazole intermediate.
  • Quenching the intermediate with chloroacetyl chloride at -50°C, followed by acid workup to yield the chloroacetylated product.

Adaptation for Morpholine Substitution :

  • Replace 2-chlorothiazole with 2-morpholinothiazole (synthesized via nucleophilic substitution of 2-chlorothiazole with morpholine).
  • Perform the Grignard reaction and chloroacetylation under analogous conditions.

Example Conditions

Step Reagent Solvent Temperature Yield
1 iPrMgCl DME/THF 0°C → RT 85%*
2 ClCH₂COCl Toluene -50°C 76%*

*Reported yields for analogous reactions.

Nucleophilic Substitution and Friedel-Crafts Acylation

Synthesis of 2-Morpholinothiazole

2-Morpholinothiazole serves as a critical intermediate. A method from Ambeed demonstrates nucleophilic substitution on 2-chlorothiazole-5-carbaldehyde with methylpiperazine, achieving 50% yield. Adapting this for morpholine:

  • React 2-chlorothiazole with morpholine in DMF at 90°C for 6 hours.
  • Isolate 2-morpholinothiazole via extraction and crystallization.

Friedel-Crafts Acylation at the 5-Position

The electron-donating morpholine group activates the thiazole’s 5-position for electrophilic substitution:

  • Combine 2-morpholinothiazole with chloroacetyl chloride and AlCl₃ in dichloromethane.
  • Stir at 25°C for 12 hours, followed by aqueous workup.

Challenges :

  • Low reactivity of thiazole rings may necessitate prolonged reaction times.
  • Competing side reactions at the morpholine nitrogen require careful stoichiometry.

Condensation and Cyclization Approaches

Rhodanine Condensation

A PMC study synthesizes thiazol-4(5H)-ones via condensation of aldehydes with rhodanine and morpholine. While this yields morpholine-substituted thiazolones, modifications are needed to introduce the chloroacetyl group:

  • Replace the aldehyde with chloroacetic acid derivatives.
  • Optimize reaction conditions to favor keto-enol tautomerization.

Limitations :

  • The method primarily produces thiazolones rather than ethanones.
  • Additional steps (e.g., oxidation) are required to convert the thiazolone to the target structure.

Directed Metalation Strategies

Lithium-Based Deprotonation

Directed ortho-metalation (DoM) leverages the morpholine’s oxygen to guide deprotonation:

  • Treat 2-morpholinothiazole with LDA at -78°C in THF.
  • Quench the lithiated intermediate with chloroacetyl chloride.

Advantages :

  • High regioselectivity for the 5-position.
  • Compatible with sensitive functional groups.

Optimization Data

Base Quenching Agent Temperature Yield
LDA ClCH₂COCl -78°C 62%*
n-BuLi ClCH₂COCl -40°C 48%*

*Theoretical yields based on analogous reactions.

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability Cost Efficiency
Grignard Reaction 76% ≥97% High Moderate
Friedel-Crafts 45%* 90% Low High
Directed Metalation 62%* 95% Moderate Low
Rhodanine Condensation 30%* 85% Low Moderate

*Estimated yields for adapted protocols.

Key Findings :

  • The Grignard method offers the highest yield and scalability but requires stringent temperature control.
  • Directed metalation provides excellent regioselectivity but is less cost-effective due to expensive reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic substitution: Substituted thiazole derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and photographic sensitizers.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one with structurally related compounds, highlighting key differences in molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight Physical State Key Spectral Data (IR C=O) Applications/Synthesis Notes
This compound (Target) C₉H₁₁ClN₂O₂S 258.71 (estimated) Crystalline (inferred) ~1680 cm⁻¹ (estimated) Likely intermediate for bioactive molecules; morpholine enhances solubility
2-Chloro-1-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)ethan-1-one (5a) C₂₁H₁₆Cl₂O₃ 403.26 Colorless crystals 1680 cm⁻¹ Synthesized via chloroacetyl chloride; 45% yield; potential antimicrobial activity
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one C₆H₇ClN₂O 158.59 Oil N/A Used in R&D methylimidazole core may influence pharmacokinetics
2-Chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one C₁₄H₁₃ClN₂OS 292.78 Solid (slightly soluble) N/A Research chemical; thiazole-indole hybrid suggests CNS drug development
2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one C₇H₉ClN₂O₂ 188.61 N/A N/A Oxazole analog; electron-deficient ring may alter reactivity in nucleophilic substitutions
2-Chloro-1-(5-methylfuran-3-yl)ethan-1-one C₇H₇ClO₂ 158.59 N/A N/A Furan-based building block; oxygen heteroatom reduces aromatic stability vs. thiazole

Key Observations:

Structural Variations :

  • Heterocyclic Core : The target compound’s thiazole ring differs from imidazole (), oxazole (), and furan () analogs. Thiazole’s sulfur atom enhances aromatic stability compared to furan’s oxygen, while morpholine substitution improves polarity .
  • Substituents : Chloroacetyl groups are common, but substituents like 4-chlorophenyl () or indole () modulate electronic and steric properties.

Physicochemical Properties: Crystalline compounds (e.g., 5a) exhibit higher melting points than oily imidazole derivatives (), suggesting stronger intermolecular forces. Solubility varies significantly; the morpholine-thiazole hybrid likely has better aqueous solubility than non-polar furan or indole derivatives .

Synthesis and Applications :

  • Yields for similar compounds range from 45% () to unlisted values, reflecting challenges in heterocyclic synthesis.
  • Thiazole-indole hybrids () are prioritized in CNS drug discovery, while imidazole derivatives () may target enzyme inhibition.

Research Implications and Limitations

While direct data on this compound is scarce, comparisons underscore its unique morpholine-thiazole architecture. Future studies should prioritize:

  • Spectral Characterization : Confirm IR/NMR profiles to benchmark against analogs.
  • Biological Screening: Evaluate kinase inhibition or antibacterial activity, leveraging known trends in thiazole bioactivity .
  • Solubility Optimization : Morpholine’s polarity could be tuned for drug delivery applications.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one?

The synthesis typically involves coupling a morpholine-substituted thiazole precursor with a chloroacetylating agent. For example, analogous compounds like 2-chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one are synthesized via nucleophilic substitution, where the thiazole ring is functionalized with a morpholine group prior to chloroacetylation. Key steps include protecting group strategies for the morpholine nitrogen and optimizing reaction temperatures to minimize side reactions .

Q. How is the structure of this compound confirmed using spectroscopic methods?

Structural confirmation relies on multi-spectral analysis:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., morpholine methylene protons at δ ~3.5–3.7 ppm, thiazole protons at δ ~7.5–8.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected for C9_9H12_{12}ClN2_2O2_2S: 259.03 g/mol).
  • IR Spectroscopy : Carbonyl stretching (~1700 cm1^{-1}) and C-Cl absorption (~750 cm1^{-1}) are critical markers .

Q. What solvent systems are optimal for recrystallizing this compound?

Polar aprotic solvents like ethyl acetate or dichloromethane, combined with hexane for anti-solvent crystallization, yield high-purity crystals. Slow evaporation at 4°C enhances crystal lattice formation, as demonstrated for structurally similar spirocyclic derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Contradictions (e.g., unexpected 1^1H NMR splitting or MS fragmentation) may arise from dynamic conformational changes or impurities. Strategies include:

  • Variable Temperature NMR : To detect rotational barriers in morpholine or thiazole rings.
  • X-ray Crystallography : Definitive structural assignment, as used for 1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-ethanone derivatives .
  • Comparative Analysis : Cross-referencing with analogs like 2-chloro-1-(1-fluorocyclopropyl)ethanone, where fluorination alters electron density and spectral profiles .

Q. What methodologies are employed to study the reaction mechanisms involving this compound in nucleophilic substitution reactions?

Mechanistic studies use:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., C-Cl bond cleavage).
  • DFT Calculations : Modeling transition states for substitution at the carbonyl-adjacent carbon.
  • Trapping Experiments : Adding scavengers like D2_2O to detect intermediates, as seen in studies of indole-derived ketones .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

SAR frameworks involve:

  • Substituent Variation : Modifying morpholine (e.g., replacing with piperazine) or thiazole (e.g., halogenation) to assess bioactivity changes.
  • Biological Assays : Testing against targets like kinases or microbial strains, guided by data from fluorinated analogs where fluorine enhances metabolic stability .
  • Pharmacophore Mapping : Using software (e.g., MOE) to correlate electronic properties (ClogP, H-bond acceptors) with activity, as applied to thieno-pyridine derivatives .

Q. What strategies mitigate side reactions during the derivatization of this compound?

  • Protecting Groups : Temporarily blocking the morpholine nitrogen with Boc groups during functionalization.
  • Low-Temperature Reactions : Reducing thermal decomposition (e.g., -20°C for Grignard additions).
  • Catalytic Optimization : Using Pd catalysts for cross-couplings, as in spirocyclic ketone syntheses .

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